molecular formula C10H11N3O2 B6614841 3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione CAS No. 873537-15-6

3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B6614841
CAS No.: 873537-15-6
M. Wt: 205.21 g/mol
InChI Key: JWXBOYYAXRRVBF-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of 2,4-dione heterocycles, which are known for diverse pharmacological activities, including antitussive, anti-inflammatory, and enzyme-inhibitory properties . Its synthesis often involves condensation reactions or modifications of parent scaffolds, as seen in related imidazolidine derivatives (e.g., 3-hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione, synthesized via formaldehyde-mediated hydroxymethylation ).

Properties

IUPAC Name

3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXBOYYAXRRVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 4-aminobenzaldehyde with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to promote cyclization, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imidazolidine-2,4-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues within the Imidazolidine-2,4-dione Family

The imidazolidine-2,4-dione core is highly versatile, with substituents dictating biological activity and physicochemical properties. Key analogues include:

Compound Name Substituents (Positions) Key Structural Features Biological Activity/Application Reference ID
3-(4-Aminophenyl)-1-methylimidazolidine-2,4-dione 1-CH₃, 3-(4-NH₂-C₆H₄) Aromatic amine for target interaction Antitussive, anti-inflammatory
3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione 1-(4-OCH₃-C₆H₄), 3-CH₂OH Hydroxymethyl group enhances solubility Antidiabetic (structural studies)
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 5-CH₃, 5-(4-OCH₃-3-CH₃-C₆H₃) Bulky aryl group for steric effects Not specified (commercial availability)
3-(5-(tert-Butyl)isoxazol-3-yl)-1-methylimidazolidine-2,4-dione 1-CH₃, 3-(tert-butyl isoxazole) Isoxazole moiety for kinase modulation Kinase inhibition (hypothetical)

Key Observations :

  • The 4-aminophenyl group in the target compound likely enhances interactions with enzymes (e.g., aromatase ) or inflammatory mediators.
  • Hydrophilic substituents (e.g., hydroxymethyl in ) improve solubility, whereas bulky groups (e.g., tert-butyl in ) may optimize target selectivity.

Functional Analogues in Thiazolidine-2,4-dione and Related Scaffolds

Thiazolidine-2,4-diones (TZDs) and chroman-2,4-diones share the 2,4-dione motif but differ in ring heteroatoms, leading to distinct pharmacological profiles:

Compound Class Example Compound(s) Biological Target/Activity Comparison to Target Compound Reference ID
Thiazolidine-2,4-dione (TZD) (Z)-5-(4-Methoxy-benzylidene)-TZD derivatives Aldose reductase inhibition TZDs often target metabolic enzymes; imidazolidines may have broader CNS applications
Chroman-2,4-dione 3-(1-(Phenylamino)ethylidene)-chroman-2,4-dione Antioxidant, anti-inflammatory Chroman derivatives exhibit longer bond lengths (C=O) vs. imidazolidines
Azabicyclo-diones 1-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione Aromatase inhibition (140-fold > aminoglutethimide) Similar 4-aminophenyl group enhances potency

Key Observations :

  • TZDs are established in metabolic disorders (e.g., diabetes), whereas imidazolidine-2,4-diones show promise in CNS and inflammatory diseases .
  • The 4-aminophenyl group is critical in both imidazolidine and azabicyclo-diones for aromatase inhibition, suggesting a shared pharmacophore .

Physicochemical and Pharmacokinetic Comparison

Parameter This compound 3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione (Z)-5-(4-Methoxy-benzylidene)-TZD
Molecular Weight ~233 g/mol (estimated) 234.25 g/mol ~320 g/mol (varies by substituent)
Solubility Moderate (amine enhances aqueous solubility) High (due to hydroxymethyl) Low (hydrophobic benzylidene group)
LogP (Predicted) ~1.2 ~0.8 ~2.5
Synthetic Accessibility Moderate (requires aryl condensation) High (one-step hydroxymethylation) Moderate (Knoevenagel condensation)

Biological Activity

3-(4-Aminophenyl)-1-methylimidazolidine-2,4-dione, also known as 3-[(4-aminophenyl)methyl]imidazolidine-2,4-dione, is a synthetic compound belonging to the hydantoin class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2, with a molecular weight of approximately 205.22 g/mol. The compound features an imidazolidine-2,4-dione ring structure fused with a phenyl group substituted by an amino group. Its structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H12N2O2
Molecular Weight205.22 g/mol
Chemical ClassHydantoin

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

  • Cell Lines Tested :
    • HL60 (human promyelocytic leukemia)
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
    • DU-145 (prostate cancer)

In one study, the compound demonstrated significant cytotoxicity against HL60 cells, with mechanisms involving the modulation of apoptotic pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Preliminary studies suggest that it may be effective against various bacterial strains, indicating potential applications in treating infections. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Interaction : The compound can bind to enzymes involved in metabolic pathways, modulating their activity.
  • Receptor Binding : It may also interact with cellular receptors that play roles in growth signaling and apoptosis.

These interactions lead to alterations in cellular processes that can inhibit tumor growth and promote cell death .

Study on Anticancer Activity

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against several cancer cell lines. The results showed:

Cell LineIC50 (µM)Mechanism of Action
HL6015Induction of apoptosis via caspase activation
MCF-720Cell cycle arrest at G1 phase
HepG225Inhibition of DNA synthesis

This study highlighted the compound's potential as a lead for further drug development targeting cancer therapies .

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a basis for developing new antibiotics .

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